![molecular formula C10H14ClN3 B1461560 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 94052-15-0](/img/structure/B1461560.png)
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClN3. It has a molecular weight of 211.69 . This compound is part of the pyrimidine family, which are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 2,4-dichloro-6-methylpyrimidine with N,N-diisopropyl ethyl amine and piperidine in tetrahydrofuran at 20°C . The reaction is stirred overnight, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cc1cc(Cl)nc(n1)N2CCCCC2
. This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methyl group attached, as well as a piperidine ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (211.69) and its molecular formula (C10H14ClN3) . It is a solid compound .
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
Studies have utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including those related to 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine, on the corrosion of iron. These studies offer insights into the interaction of such compounds with metal surfaces, potentially contributing to the development of new corrosion inhibitors (Kaya et al., 2016).
Synthesis and Evaluation of Sigma-1 Receptor Antagonists
Research has focused on the synthesis of novel sigma-1 receptor antagonists based on the pyrimidine scaffold for treating neuropathic pain. This includes studies on derivatives of this compound, showing potential in pharmacological antineuropathic pain activity through in vitro and in vivo tests (Lan et al., 2014).
Antimicrobial and Antifungal Activity
Compounds containing the this compound structure have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the search for new therapeutic agents against various microbial strains, potentially leading to the development of new classes of antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-angiogenic and DNA Cleavage Activities
Investigations into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have revealed significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in anticancer therapy, highlighting the role of such derivatives in blocking the formation of blood vessels and affecting DNA integrity (Kambappa et al., 2017).
Neuroprotective Activity
Research into piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives has identified compounds with high affinity for the 5-HT1A receptor, exhibiting neuroprotective activity in models of cerebral ischemia. These studies highlight the therapeutic potential of these derivatives in neuroprotection and the treatment of neurological conditions (Kamei et al., 2005).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial and antiviral properties.
Mode of Action
For instance, they are involved in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their presence in dna and rna .
Action Environment
The stability and reactivity of pyrimidine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances .
properties
IUPAC Name |
4-chloro-2-methyl-6-piperidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUHJNQSSYUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654718 | |
Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94052-15-0 | |
Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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